Zinktrifluoracetaat

Übersicht

Beschreibung

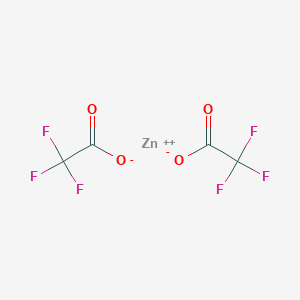

Zinc trifluoroacetate: is a chemical compound with the formula Zn(CF3COO)2 · xH2OThis compound is a white crystalline powder that is soluble in water and organic solvents . It has significant applications in chemical synthesis and catalytic reactions .

Wissenschaftliche Forschungsanwendungen

Chemistry: Zinc trifluoroacetate is used as a catalyst in organic synthesis, particularly in transesterification and oxazoline formation . It is also employed in the preparation of fluoride compounds and organometallic compounds .

Biology and Medicine: A novel zinc-based fixative containing zinc trifluoroacetate has been developed for high-quality DNA, RNA, and protein analysis. This fixative is significantly better than standard zinc-based fixatives and neutral buffered formalin for preserving nucleic acids and proteins .

Industry: Zinc trifluoroacetate is used in the production of semi-synthetic antibiotic pesticides . It is also utilized in the preparation of thin oxide films based on the In–Zn–O system doped with fluorine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc trifluoroacetate can be prepared by dissolving zinc oxide (ZnO) or zinc carbonate (ZnCO3) in trifluoroacetic acid. The solution is then crystallized by evaporation to yield zinc trifluoroacetate hydrate . Another method involves the synthesis of a trifluoroacetate-bridged tetranuclear zinc cluster under mild conditions (∼110 °C) and catalytic transesterification and oxazoline formation .

Industrial Production Methods: In industrial settings, zinc trifluoroacetate is prepared using a highly efficient azeotropic dehydration method. This involves heating the compound at 60 °C in toluene, followed by refluxing the solution to generate white precipitates .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc trifluoroacetate undergoes various types of reactions, including:

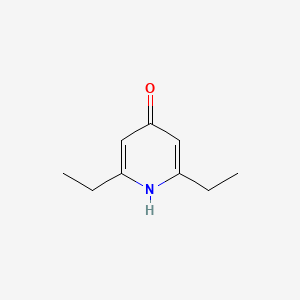

Catalytic Reactions: It serves as a catalyst in transesterification and oxazoline formation.

Coordination Chemistry: It acts as a ligand in the formation of metal-organic frameworks.

Common Reagents and Conditions:

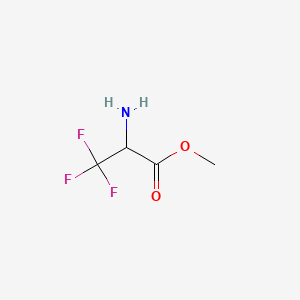

Transesterification: Zinc trifluoroacetate is used with methyl esters and alcohols under neutral conditions.

Oxazoline Formation: It is used in the presence of esters, lactones, and carboxylic acids.

Major Products:

Transesterification Products: Various esters and alcohols.

Oxazoline Products: Oxazolines derived from esters, lactones, and carboxylic acids.

Wirkmechanismus

Zinc trifluoroacetate exerts its effects primarily through its role as a catalyst in various chemical reactions. It facilitates the formation of metal-organic frameworks and acts as a ligand in coordination chemistry . The compound’s catalytic activity and functional group tolerance are attributed to its ability to form stable complexes with various substrates .

Vergleich Mit ähnlichen Verbindungen

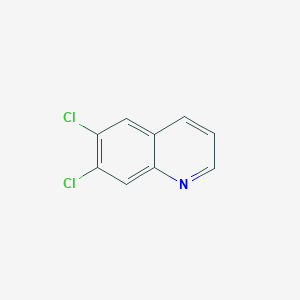

- Zinc trifluoromethanesulfonate

- Zinc acetate

- Zinc trifluoromethanesulfinate

- Zinc di [bis (trifluoromethylsulfonyl)imide]

Comparison: Zinc trifluoroacetate is unique due to its high catalytic activity and functional group tolerance in transesterification and oxazoline formation . Unlike other zinc compounds, it can be synthesized under mild conditions and exhibits broad substrate generality .

Eigenschaften

IUPAC Name |

zinc;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQWRGCXUWPSGY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568587 | |

| Record name | Zinc bis(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21907-47-1 | |

| Record name | Zinc bis(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

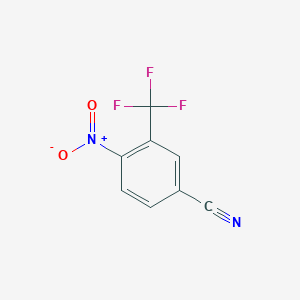

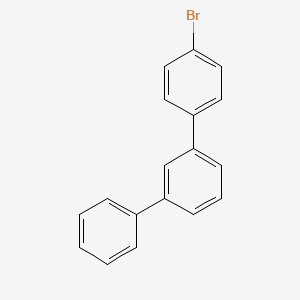

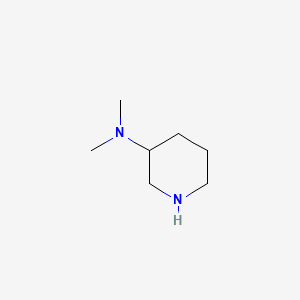

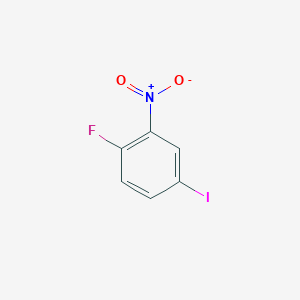

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

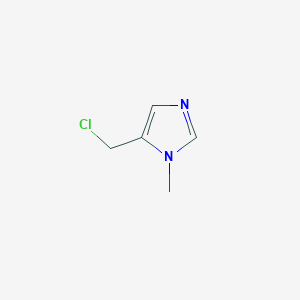

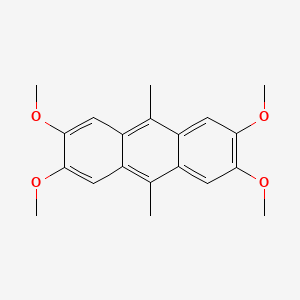

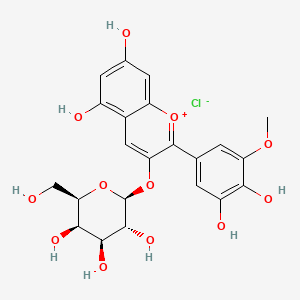

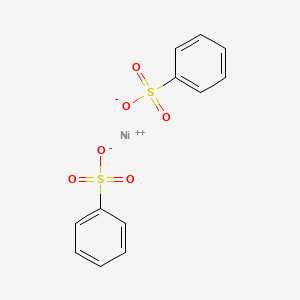

Feasible Synthetic Routes

Q1: What are the applications of zinc trifluoroacetate in biological research?

A1: Zinc trifluoroacetate (Zn(TFA)2) has shown promise as a key component in a novel tissue fixative for molecular pathology. This zinc-based fixative (Z7) demonstrates superior preservation of DNA, RNA, and proteins compared to standard formalin fixation []. This improved preservation allows for downstream analysis such as PCR, RT-PCR, and even 2D gel electrophoresis [].

Q2: How does zinc trifluoroacetate contribute to the effectiveness of the Z7 fixative?

A2: While the exact mechanism is not fully elucidated in the provided research, zinc-based fixatives, including those containing zinc trifluoroacetate, are known to preserve tissue morphology and improve nucleic acid integrity. This is likely due to zinc ions crosslinking biomolecules, preventing their degradation [].

Q3: Beyond biological applications, what other uses does zinc trifluoroacetate have?

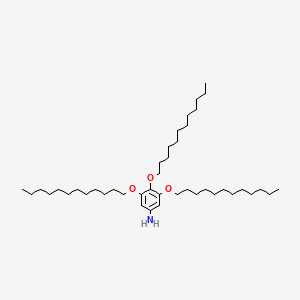

A3: Zinc trifluoroacetate is a versatile compound in chemistry. It can be used to synthesize coordination polymers with interesting structures, as demonstrated by its complexation with 1,3-bis(4-pyridyl)propane to form a 2D-layered structure []. Additionally, it plays a crucial role in the construction of nonaqueous rechargeable zinc-ion batteries [].

Q4: How does the structure of ligands interacting with zinc trifluoroacetate affect the resulting complexes?

A4: The coordination behavior of zinc trifluoroacetate is influenced by the ligand structure. Research on bis(tripodal) diamide ligands highlights the impact of deprotonation on the coordination mode []. Depending on the protonation state and the presence of other metal ions, zinc trifluoroacetate can form di-, tri-, and tetranuclear complexes with varying coordination geometries around the zinc centers [].

Q5: Are there any analytical techniques particularly useful for studying zinc trifluoroacetate and its complexes?

A5: Various analytical techniques can be employed to characterize zinc trifluoroacetate and its complexes. For instance, single-crystal X-ray diffraction is valuable for determining the solid-state structures of the complexes []. Additionally, spectroscopic methods like luminescence spectroscopy can be used to investigate the properties of zinc trifluoroacetate-containing materials, for example, in studying poly(methyl methacrylate)/ZnS:Eu(III),Tb(III) composites [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.